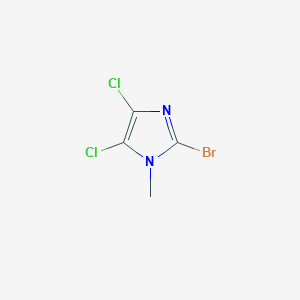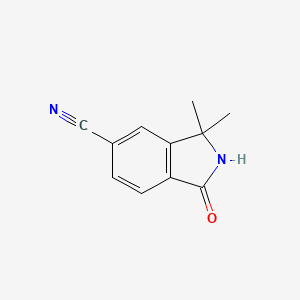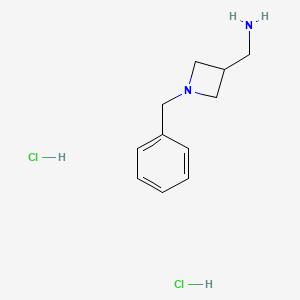
(1-Benzylazetidin-3-yl)methanamine dihydrochloride
Descripción general
Descripción
(1-Benzylazetidin-3-yl)methanamine dihydrochloride is a chemical compound that is of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and pharmacological properties of (1-Benzylazetidin-3-yl)methanamine dihydrochloride.
Synthesis Analysis
The synthesis of related compounds, such as 1-benzylazetidin-3-ol, has been optimized for industrial applications. The process involves starting with commercially available benzylamine, which suggests that similar methods could potentially be applied to the synthesis of (1-Benzylazetidin-3-yl)methanamine dihydrochloride. The optimized process is designed to be economical and to minimize the formation of by-products, which is crucial for the effective production of pharmaceutical intermediates .
Molecular Structure Analysis
While the molecular structure of (1-Benzylazetidin-3-yl)methanamine dihydrochloride is not explicitly discussed in the provided papers, the structure of related compounds, such as the aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, has been studied. These compounds have been designed to act as "biased agonists" of serotonin 5-HT1A receptors, which indicates that the molecular structure is critical for their selective activity and affinity towards specific receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of such molecules. For instance, the aryloxyethyl derivatives mentioned in the first paper undergo various signal transduction assays, which include ERK1/2 phosphorylation and cAMP inhibition. These reactions are indicative of the compound's ability to interact with biological systems and elicit a pharmacological response .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to assess their drug-like qualities. For example, the lead structure in the first paper exhibits high solubility, metabolic stability, and effective penetration of the Caco-2 barrier, which are desirable properties for a drug candidate. Additionally, it does not block certain cytochrome P450 isoenzymes or the P-glycoprotein, which is important for safety and efficacy . These properties are relevant when considering the potential application of (1-Benzylazetidin-3-yl)methanamine dihydrochloride in a pharmaceutical context.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A considerable amount of research focuses on the synthesis and characterization of novel compounds related to (1-Benzylazetidin-3-yl)methanamine dihydrochloride and its derivatives. For instance, the development of an optimized process for the preparation of 1-Benzylazetidin-3-ol, an industrially important intermediate for substituted azetidine, showcases the significance of these compounds in facilitating economical and efficient chemical processes (Reddy et al., 2011). This highlights the chemical's relevance in the synthesis of complex molecular structures, contributing to the advancement of organic chemistry and materials science.
Potential Anticonvulsant Agents
Research into novel schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with substituted aryl aldehydes/ketones and/cyclic ketones, has identified compounds with potential anticonvulsant activity (Pandey & Srivastava, 2011). These findings are crucial for the development of new therapeutic agents, particularly in the management and treatment of seizure disorders.
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of derivatives related to (1-Benzylazetidin-3-yl)methanamine dihydrochloride. For example, the synthesis and antimicrobial evaluation of certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives showed variable degrees of activity, indicating the potential use of these compounds in combating microbial infections (Visagaperumal et al., 2010).
Drug Design and Catalysis
Benzimidazole derivatives, including those related to (1-Benzylazetidin-3-yl)methanamine dihydrochloride, are known for their importance in drug design and catalysis. Their synthesis from reactions of o-phenylenediamine with amino acids using an ameliorable pathway suggests a broad spectrum of biomedical applications, from antimicrobial agents to catalysts in chemical reactions (Ajani et al., 2016).
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
Propiedades
IUPAC Name |
(1-benzylazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSMBTOMTMUVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylazetidin-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




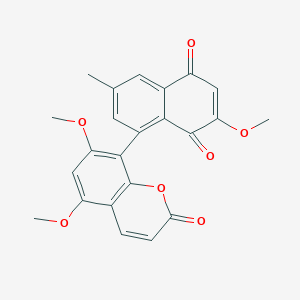

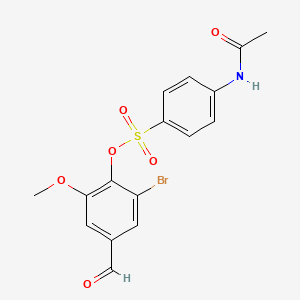
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
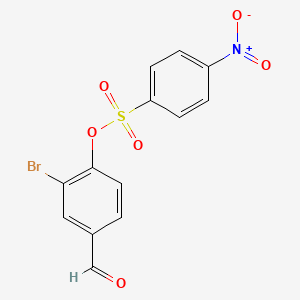
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)
